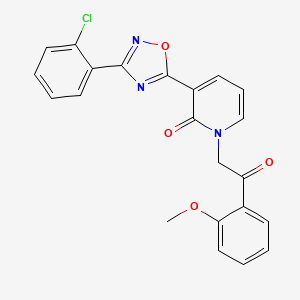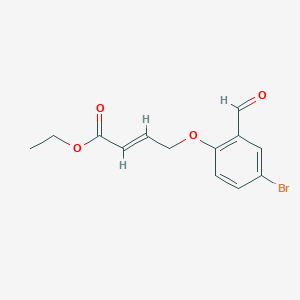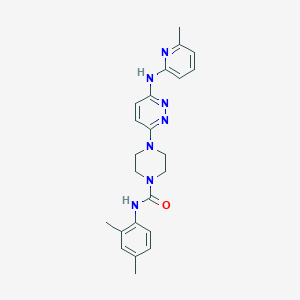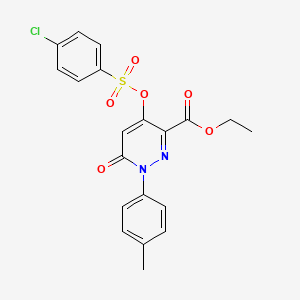
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H16ClN3O4 and its molecular weight is 421.84. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Apoptosis Induction and Anticancer Properties
Compounds similar to 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one have shown promise as apoptosis inducers and potential anticancer agents. A study discovered that certain 1,2,4-oxadiazoles, like 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, exhibited in vivo activity against tumor models, identifying them as potential therapeutic options for cancer treatment (Zhang et al., 2005).
Molecular Structure and Chemical Properties
Research on derivatives of pyrazolo[3,4-b]pyridines, which are structurally related to the compound , has been conducted to understand their molecular structure and chemical properties. These studies are crucial for the development and synthesis of novel compounds with specific biological activities (Quiroga et al., 1999).
Anti-inflammatory and Antibacterial Applications
Some pyrazoline derivatives, which share a structural resemblance to the compound of interest, have demonstrated significant anti-inflammatory and antibacterial activities. These findings highlight the potential of these compounds in medical applications (Ravula et al., 2016).
Photophysical Applications
Research into derivatives of 1,3,4-oxadiazoles has explored their use in photophysical applications, such as in organic light-emitting diodes (OLEDs). These studies investigate the synthesis, structure, and device performance of these compounds, indicating their potential in electronic and photonic devices (Wang et al., 2001).
Drug Design and Molecular Docking
Studies on compounds structurally similar to 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one have focused on their synthesis and molecular docking, exploring their potential as anticancer and antimicrobial agents. These investigations provide insights into the drug design process and the molecular mechanisms of these compounds (Katariya et al., 2021).
Propiedades
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-29-19-11-5-3-8-15(19)18(27)13-26-12-6-9-16(22(26)28)21-24-20(25-30-21)14-7-2-4-10-17(14)23/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYTVNIUNTHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2874637.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2874638.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2874639.png)

![1-{[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2874641.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2874642.png)

![8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2874648.png)
![N-(3-(trifluoromethyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)



![(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874659.png)
